

2'-Fluoro-4'-(trifluoromethyl)acetophenone molecular weight and formula

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Compound of Interest

Compound Name:	2'-Fluoro-4'- (trifluoromethyl)acetophenone
Cat. No.:	B054805

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An In-depth Technical Guide to **2'-Fluoro-4'-(trifluoromethyl)acetophenone**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

2'-Fluoro-4'-(trifluoromethyl)acetophenone is a highly functionalized aromatic ketone that serves as a critical building block in modern organic synthesis and medicinal chemistry. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic and conformational properties, making it a valuable precursor for developing complex molecules, particularly pharmaceutical agents. This guide provides a comprehensive overview of its core physicochemical properties, explores the mechanistic basis for its synthesis, details methods for its analytical characterization, and discusses its applications as a synthetic intermediate in drug discovery.

Core Physicochemical and Structural Properties

2'-Fluoro-4'-(trifluoromethyl)acetophenone is a substituted acetophenone featuring a fluorine atom at the 2' (ortho) position and a trifluoromethyl group at the 4' (para) position relative to the acetyl group. These substitutions are fundamental to its reactivity and utility.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ F ₄ O	[1] [2] [3]
Molecular Weight	206.14 g/mol	[1] [2] [3] [4]
CAS Number	122023-29-4	[1] [2] [4] [5]
IUPAC Name	1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanon e	[2]
Refractive Index	1.446	[2]
Canonical SMILES	CC(=O)C1=C(C=C(C=C1)C(F)(F)F	
InChI Key	OLDXVWXLMGJVPH-UHFFFAOYSA-N	[5]

The Strategic Role of Fluorine Substituents in Drug Design

The presence of both fluorine and trifluoromethyl groups is a deliberate design choice for intermediates intended for pharmaceutical applications. Understanding the influence of these moieties is key to appreciating the compound's value.

- **Trifluoromethyl (CF₃) Group:** This group is a cornerstone of modern medicinal chemistry.[\[6\]](#) It is a strong electron-withdrawing group and is highly lipophilic (Hansch π value of +0.88), which can enhance a drug molecule's ability to cross cell membranes.[\[7\]](#) The carbon-fluorine bond is exceptionally strong (dissociation energy ~485 kJ/mol), rendering the CF₃ group highly resistant to metabolic degradation, a crucial factor in improving a drug's half-life and bioavailability.[\[7\]](#)
- **2'-Fluoro (F) Group:** A single fluorine atom acts as a bioisostere for a hydrogen atom but with profound electronic differences. Its high electronegativity can alter the pKa of nearby functional groups and create favorable molecular interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets.[\[8\]](#) Furthermore, its position ortho to the

acetyl group introduces significant conformational constraints, which will be discussed in the characterization section.

Incorporating these groups is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.^[9] **2'-Fluoro-4'-(trifluoromethyl)acetophenone** is thus a precursor that already contains these desirable features, streamlining the synthesis of advanced drug intermediates.

Synthesis and Mechanistic Considerations

The most direct and industrially relevant method for synthesizing substituted acetophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group.

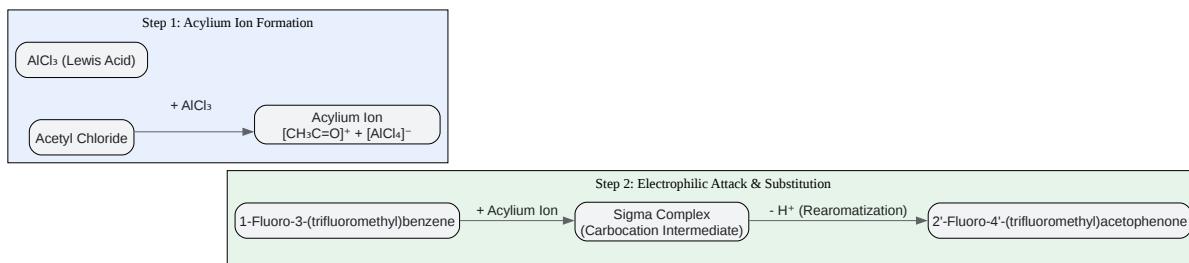
For **2'-Fluoro-4'-(trifluoromethyl)acetophenone**, the synthesis would logically start from 1-fluoro-3-(trifluoromethyl)benzene. This substrate is acylated using an acylating agent like acetyl chloride (CH_3COCl) or acetic anhydride ($(\text{CH}_3\text{CO})_2\text{O}$) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3).

Reaction Mechanism Explained:

- Activation of the Acylating Agent: The Lewis acid (AlCl_3) coordinates to the chlorine atom of acetyl chloride, creating a highly electrophilic acylium ion ($[\text{CH}_3\text{C=O}]^+$). This species is a potent electrophile.
- Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-fluoro-3-(trifluoromethyl)benzene attacks the acylium ion. The position of this attack is governed by the directing effects of the existing substituents.
 - The Fluorine atom is an ortho-, para-director due to its ability to donate lone-pair electrons and stabilize the carbocation intermediate (sigma complex) through resonance.
 - The Trifluoromethyl group is a strong deactivator and a meta-director due to its powerful inductive electron-withdrawing effect.
- Positional Selectivity (Causality): The acylation occurs at the position ortho to the fluorine and meta to the trifluoromethyl group. This outcome is a result of the fluorine's stronger

activating (ortho-directing) effect at that specific position, leading to the desired **2'-Fluoro-4'-(trifluoromethyl)acetophenone** isomer as the major product.

- Rearomatization: A base (such as the $[\text{AlCl}_4]^-$ complex) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product.



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Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Analytical Characterization and Conformational Analysis

Confirming the identity and purity of **2'-Fluoro-4'-(trifluoromethyl)acetophenone** requires a combination of spectroscopic techniques. The unique substitution pattern gives rise to distinctive analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. A key feature of 2'-fluoro-substituted acetophenones is the existence of through-space spin-spin coupling. This phenomenon occurs when two atoms are held in close proximity, allowing for magnetic interaction through space rather than through chemical bonds.[\[10\]](#)

- Conformational Preference: Due to steric hindrance and dipole repulsion between the ortho-fluorine and the acetyl group's oxygen, the molecule exclusively adopts an s-trans conformation, where the carbonyl bond points away from the fluorine atom.[\[8\]](#)
- ^1H -NMR: The methyl protons of the acetyl group ($\text{H}\alpha$) will appear as a doublet due to a 5-bond through-space coupling ($^5\text{J}_{\text{HF}}$) to the 2'-fluorine atom, with a typical coupling constant of 3-5 Hz.[\[10\]](#) The aromatic protons will show a complex splitting pattern due to H-H and H-F couplings.
- ^{13}C -NMR: Similarly, the carbonyl carbon ($\text{C}=\text{O}$) and the methyl carbon ($\text{C}\alpha$) will exhibit through-space coupling to the fluorine (e.g., $^4\text{J}_{\text{CF}}$ of 6-12 Hz), appearing as doublets in the proton-decoupled spectrum.[\[10\]](#)
- ^{19}F -NMR: Two distinct signals are expected: one for the 2'-F and one for the 4'- CF_3 group, each with characteristic chemical shifts and coupling patterns.

The observation of these through-space couplings is definitive proof of the 2'-fluoro substitution and its resulting conformation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

- A strong, sharp peak around $1690\text{-}1710\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ (carbonyl) stretch of the ketone.
- Strong absorptions in the $1100\text{-}1350\text{ cm}^{-1}$ region, characteristic of C-F bond stretching from both the aryl-F and CF_3 groups.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

- Molecular Ion Peak: In a high-resolution mass spectrum, the parent molecule will be detected at an m/z corresponding to its exact mass ($C_9H_6F_4O = 206.03548$).
- Fragmentation: A common fragmentation pathway for acetophenones is the loss of the methyl group ($[M-15]^+$) or the acetyl group ($[M-43]^+$), which would result in peaks at m/z 191 and 163, respectively.

Application: A Protocol for Ketone Reduction

A primary use of **2'-Fluoro-4'-(trifluoromethyl)acetophenone** is as an intermediate for further molecular elaboration. A common subsequent reaction is the reduction of the ketone to a secondary alcohol, creating a new chiral center and a site for further functionalization.

Protocol: Synthesis of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol

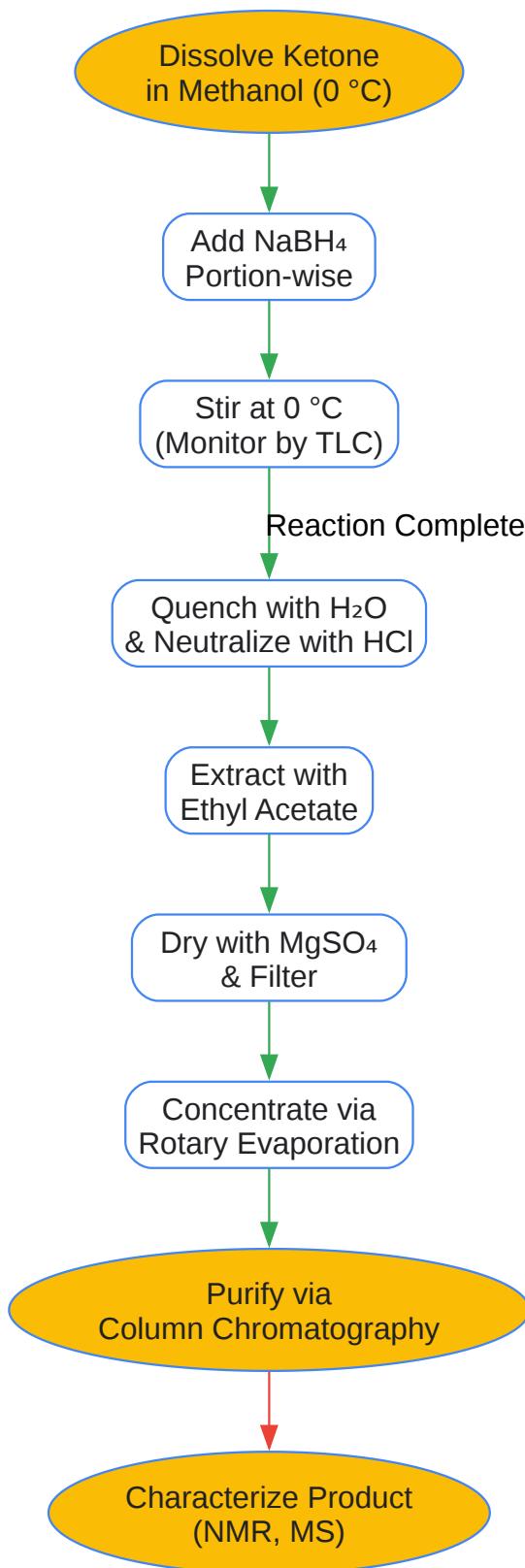
This protocol describes the reduction of the ketone using sodium borohydride ($NaBH_4$), a mild and selective reducing agent.[\[11\]](#)

Materials:

- **2'-Fluoro-4'-(trifluoromethyl)acetophenone** (1.0 eq)
- Sodium borohydride ($NaBH_4$) (1.1 eq)
- Methanol (solvent)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (extraction solvent)
- Anhydrous magnesium sulfate ($MgSO_4$) (drying agent)

Procedure:

- Reaction Setup: Dissolve **2'-Fluoro-4'-(trifluoromethyl)acetophenone** in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
- Reduction: Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The addition is exothermic and may cause gas evolution.
- Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Slowly add deionized water to quench the excess NaBH₄. Once gas evolution ceases, carefully add 1 M HCl to neutralize the solution to pH ~7.
- Workup & Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers.
- Drying and Filtration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- Purification & Validation: The resulting crude alcohol can be purified by column chromatography on silica gel. The final product's identity and purity should be confirmed using NMR and Mass Spectrometry, as described in Section 4.



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Caption: Experimental workflow for the reduction of the ketone.

Safety and Handling

Like most halogenated organic compounds, **2'-Fluoro-4'-(trifluoromethyl)acetophenone** should be handled with appropriate care in a laboratory setting.

- Engineering Controls: Use only in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust or vapors and direct contact. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete hazard information.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2'-Fluoro-4'-(trifluoromethyl)acetophenone is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its molecular formula of C₉H₆F₄O and molecular weight of 206.14 g/mol belie a structural complexity that is highly advantageous for medicinal chemistry. The combined electronic, metabolic, and conformational effects of its fluoro and trifluoromethyl substituents make it an exceptionally valuable precursor for creating novel pharmaceutical candidates. A thorough understanding of its synthesis, characterization, and reactivity is essential for scientists and researchers aiming to leverage its unique properties in the development of next-generation therapeutics.

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